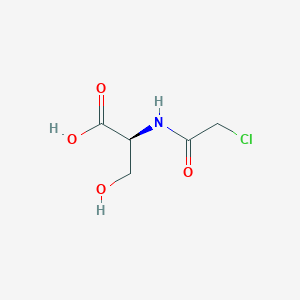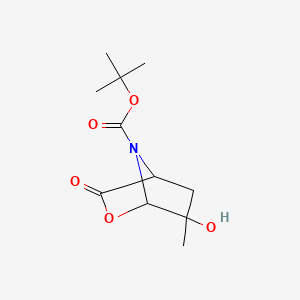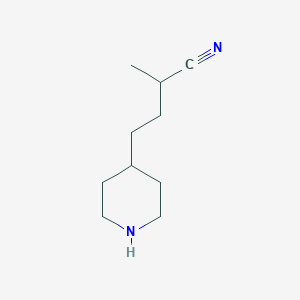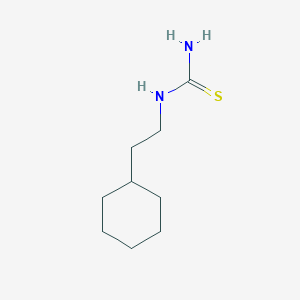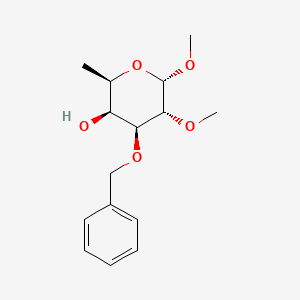
Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of galactose, a type of sugar, and is modified with benzyl and methyl groups to enhance its properties for specific scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside involves several steps. Typically, the starting material is a galactose derivative, which undergoes a series of protection and deprotection steps to introduce the benzyl and methyl groups. Common reagents used in these reactions include benzyl chloride for benzylation and methyl iodide for methylation. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside is used in various scientific research fields, including:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules
Mécanisme D'action
The mechanism of action of Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The benzyl and methyl groups enhance its binding affinity and specificity, allowing it to act as a competitive inhibitor or substrate in enzymatic reactions. This compound can modulate the activity of glycosyltransferases and glycosidases, affecting the synthesis and degradation of glycans .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside: Another benzylated sugar derivative with similar applications in glycobiology.
Methyl β-D-xylopyranoside: Used in studies of carbohydrate metabolism and as a substrate for glycosidases.
Methyl 6-bromo-4-O-benzoyl-6-deoxy-a-D-glucopyranoside: A brominated sugar derivative used in synthetic chemistry.
Uniqueness
Methyl 3-O-benzyl-6-deoxy-2-O-methyl-a-D-galactopyranoside is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The combination of benzyl and methyl groups enhances its stability and reactivity, making it a valuable tool in glycobiology research .
Propriétés
Formule moléculaire |
C15H22O5 |
|---|---|
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10-,12+,13+,14-,15+/m1/s1 |
Clé InChI |
DNQLPGZLKBRKSP-NZNQWUEYSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)OCC2=CC=CC=C2)O |
SMILES canonique |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
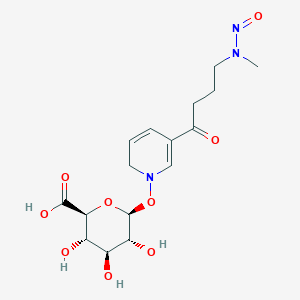

![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)

![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)

